molecular formula C17H18N4O5 B11033108 2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide

2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11033108
M. Wt: 358.3 g/mol
InChI Key: NUCSDGOOTTYTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthesis of this compound involves glucose and pyridine in an ethanol solution under an argon atmosphere.
    • After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and the crude product is extracted with ethyl acetate.
    • Purification is achieved through column chromatography (using silica gel) and high-vacuum distillation.
    • The final product is obtained by recrystallization from hexane . The synthetic route is depicted in Figure 1.

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and acid/base catalysts.
    • Major products formed depend on the specific reaction conditions and functional groups involved.
  • Scientific Research Applications

    • In addition to its use as a natural alternative to synthetic colorants, this compound has applications in various fields:

        Chemistry: It serves as a model compound for studying enolone reactions and flavor chemistry.

        Biology: Its interactions with taste receptors and sensory perception are of interest.

        Medicine: Research explores its potential health effects and therapeutic applications.

        Industry: It finds use in food and beverage flavoring due to its sweet taste and water solubility.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of ongoing investigation.
    • It likely interacts with taste receptors, affecting perception and signaling pathways.
    • Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While there are other caramel-like compounds, this one stands out due to its improved water solubility and pronounced sweetness.
    • Similar compounds include maltol, ethyl maltol, and other pyranones.

    Properties

    Molecular Formula

    C17H18N4O5

    Molecular Weight

    358.3 g/mol

    IUPAC Name

    2-(2-methoxy-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide

    InChI

    InChI=1S/C17H18N4O5/c1-25-11-5-3-10(4-6-11)18-13(22)8-9-7-12-14(19-15(9)23)20-17(26-2)21-16(12)24/h3-6,9H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23,24)

    InChI Key

    NUCSDGOOTTYTOK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.